molecular formula C15H20N2O5 B14417434 Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate CAS No. 83597-13-1

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate

Cat. No.: B14417434
CAS No.: 83597-13-1
M. Wt: 308.33 g/mol
InChI Key: GJXKRUABOKQGPQ-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and contains both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with an appropriate ketone, such as acetophenone. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,2-hydrazinedicarboxylate: A simpler derivative without the phenylpropyl group.

    1,2-Dicarbethoxyhydrazine: Another related compound with similar functional groups.

Uniqueness

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydrazine derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

83597-13-1

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylamino)-N-(2-oxo-1-phenylpropyl)carbamate

InChI

InChI=1S/C15H20N2O5/c1-4-21-14(19)16-17(15(20)22-5-2)13(11(3)18)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3,(H,16,19)

InChI Key

GJXKRUABOKQGPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C(C1=CC=CC=C1)C(=O)C)C(=O)OCC

Origin of Product

United States

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